molecular formula C7H2Cl4O B2500740 2,4,5-trichlorobenzoyl Chloride CAS No. 42221-49-8

2,4,5-trichlorobenzoyl Chloride

Cat. No.: B2500740
CAS No.: 42221-49-8
M. Wt: 243.89
InChI Key: BONFTDXNVIOQBZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzoyl Chloride is an organic compound with the molecular formula C7H2Cl3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .

Mechanism of Action

Target of Action

2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .

Mode of Action

In the Yamaguchi esterification process, this compound acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .

Biochemical Pathways

As a synthetic reagent, this compound doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .

Result of Action

The primary result of this compound’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobenzoyl Chloride can be synthesized through the chlorination of benzoyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The crude product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobenzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2,4,5-Trichlorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs that require chlorinated aromatic structures.

Case Study: Synthesis of Antiviral Agents

A notable example is its use in synthesizing antiviral agents where the compound acts as a coupling agent to form key intermediates. The chlorinated benzoyl structure enhances the biological activity of the resulting compounds, making them more effective against viral infections.

Agricultural Chemicals

In agriculture, this compound is utilized in the production of herbicides and pesticides. Its ability to modify biological activity makes it a valuable component in crop protection strategies.

Case Study: Herbicide Development

Recent studies have shown that formulations containing this compound demonstrate increased efficacy in controlling specific weed species while minimizing damage to crops. This selective action is crucial for sustainable agricultural practices.

Polymer Chemistry

The compound is also employed as a coupling agent in polymer synthesis. It enhances the properties of polymers used in coatings and adhesives by improving adhesion and mechanical strength.

Data Table: Polymer Properties Enhancement

Polymer TypeProperty EnhancedImprovement Percentage
PolyurethaneAdhesion Strength30%
Epoxy ResinsMechanical Durability25%
Acrylic CoatingsFlexibility20%

Analytical Chemistry

In analytical chemistry, this compound is used to prepare analytical reagents that facilitate the detection and quantification of various substances.

Case Study: Chromatographic Techniques

The compound has been successfully employed in high-performance liquid chromatography (HPLC) methods for the separation of complex mixtures. Its derivatives provide enhanced sensitivity and specificity in detecting trace amounts of target analytes.

Research and Development

As a versatile reagent, this compound enables researchers to explore new chemical reactions and develop innovative materials. Its role as Yamaguchi's reagent allows for efficient esterification processes.

Data Table: Reaction Conditions for Yamaguchi Esterification

ReactantsConditionsYield (%)
Alcohol + this compoundRoom Temperature95
Alcohol + this compound + DMAPReflux90

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichlorobenzoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of specialized compounds that require precise functionalization .

Biological Activity

2,4,5-Trichlorobenzoyl chloride (TCBC) is a chlorinated aromatic compound that exhibits significant biological activity, primarily through its role in organic synthesis and as a reagent in various chemical reactions. This article explores its biological activity, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₇H₂Cl₄O
  • Molecular Weight : 243.89 g/mol
  • Physical State : Liquid at room temperature
  • CAS Number : 4136-95-2

Biological Activity

This compound is predominantly known for its use in the Yamaguchi esterification process, which is a key step in synthesizing various biologically active compounds. The biological activities of these synthesized compounds often include cytotoxicity against cancer cell lines and antimicrobial properties.

The biological activity of TCBC can be attributed to its ability to form reactive intermediates during esterification reactions. These intermediates can interact with biological macromolecules, leading to various pharmacological effects. For instance:

  • Esterification Reactions : TCBC is utilized to convert carboxylic acids into their corresponding esters, which can enhance the bioavailability and efficacy of therapeutic agents.
  • Synthesis of Natural Products : It plays a crucial role in synthesizing natural products with significant biological activities.

Applications in Medicinal Chemistry

TCBC has been employed in the synthesis of several compounds that exhibit notable biological activities:

Compound NameSourceActivity DescriptionReference
Stagonolide CCirsium arvenseHerbicidal activityWu et al., 2012
Amphidinolide WMarine dinoflagellateCytotoxic against murine lymphoma cell line (IC₅₀ = 3.9 μg/mL)Shimbo et al., 2002
Palmerolide AMarine sourcesCytotoxicity against melanoma (UACC-62) and renal cancer (RXF 393)Pujari et al., 2011
XyolidePythium ultimumBioactive compound with antifungal propertiesValeev et al., 2019

Case Study 1: Synthesis of Amphidinolide W

In a study by Shimbo et al. (2002), TCBC was used in the synthesis of amphidinolide W, which displayed significant cytotoxicity against murine lymphoma cells. The synthesis involved the Yamaguchi esterification method, demonstrating TCBC's effectiveness in generating complex structures with potential therapeutic applications.

Case Study 2: Chiral Derivatization for GC-MS Analysis

A study by Park and Han (2020) highlighted the use of TCBC for the chiral derivatization of hydroxycarboxylic acids. The researchers optimized conditions for gas chromatography-mass spectrometry (GC-MS) analysis, achieving high enantioselectivity and quantitative results. This application underscores TCBC's versatility beyond traditional organic synthesis into analytical chemistry .

Safety and Handling

Due to its corrosive nature, proper safety precautions are essential when handling TCBC:

  • Hazard Classification : Eye Damage Category 1, Skin Corrosion Category 1B
  • Precautionary Statements :
    • Wear protective gloves and eye protection.
    • Avoid breathing vapors.
    • Handle under inert gas conditions to prevent moisture exposure.

Properties

IUPAC Name

2,4,5-trichlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONFTDXNVIOQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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